![molecular formula C26H22FN3O4S B2776608 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 899943-56-7](/img/structure/B2776608.png)
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O4S and its molecular weight is 491.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide represents a novel class of spirooxindole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 357.41 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirooxindole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC₅₀ Values :
- MCF7: 5.0 µM
- A549: 8.5 µM
- HepG2: 6.3 µM
These values indicate that the compound exhibits significant antiproliferative effects against these cancer cell lines, comparable to established chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound resulted in increased early and late apoptotic cell populations in MCF7 cells.
- Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in cancer cells, which is critical for inhibiting cell proliferation.
- Inhibition of Oncogenic Pathways : The compound targets key signaling pathways involved in tumor growth and survival, including the EGFR and VEGFR pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
- Tested Microorganisms : Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 15 µg/mL
- E. coli: 20 µg/mL
These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of spirooxindole derivatives:
Substituent | Effect on Activity | Remarks |
---|---|---|
Fluorine | Increases potency | Enhances interaction with target proteins |
Methoxy | Improves solubility | Facilitates better bioavailability |
Acetamide | Enhances stability | Contributes to overall efficacy |
The presence of fluorine in the phenyl ring is particularly noteworthy as it has been associated with increased potency against various biological targets.
Case Studies and Research Findings
- Study on Antiproliferative Effects :
- Mechanistic Insights :
- Combination Therapy Potential :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
Efficacy Against Cancer Cell Lines
The efficacy of the compound has been demonstrated through IC₅₀ values against various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MCF7 (Breast Cancer) | 5.0 |
A549 (Lung Cancer) | 8.5 |
HepG2 (Liver Cancer) | 6.3 |
These values suggest that the compound exhibits significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is indicated by the following MIC values:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus (Gram-positive) | 15 |
Escherichia coli (Gram-negative) | 20 |
These results indicate moderate antimicrobial activity, suggesting potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of spirooxindole derivatives. Key substituents influencing activity include:
Substituent | Effect on Activity | Remarks |
---|---|---|
Fluorine | Increases potency | Enhances interaction with target proteins |
Methoxy | Improves solubility | Facilitates better bioavailability |
Acetamide | Enhances stability | Contributes to overall efficacy |
Study on Antiproliferative Effects
A comprehensive study demonstrated that the compound significantly inhibited cell proliferation in various cancer models. The findings suggest that it could be a candidate for further clinical development.
Mechanistic Insights
Research has provided insights into how this compound interacts with cellular pathways, revealing its potential as a dual-action therapeutic agent targeting both cancer and microbial infections.
Combination Therapy Potential
There is ongoing research into the potential for combination therapies involving this compound and other anticancer agents to enhance therapeutic efficacy and reduce side effects.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-16-6-5-7-19-24(16)29(14-22(31)28-20-8-3-4-9-21(20)34-2)25(33)26(19)30(23(32)15-35-26)18-12-10-17(27)11-13-18/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMHXTBKRCGNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4OC)N(C(=O)CS3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.